

Introduction to Deuterated Analogs in Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Butylaniline-d15*

Cat. No.: *B12394459*

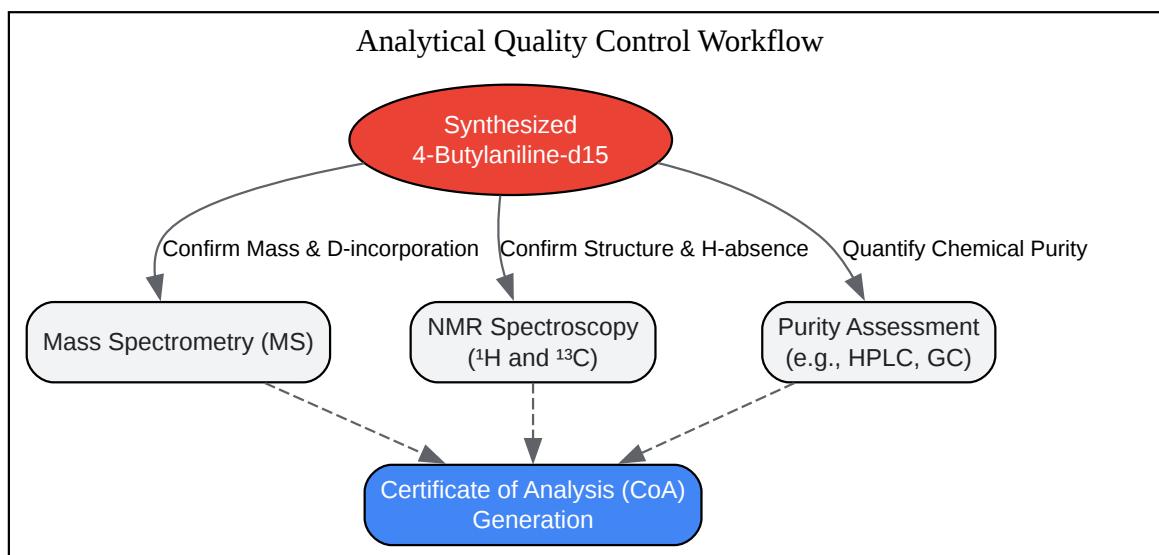
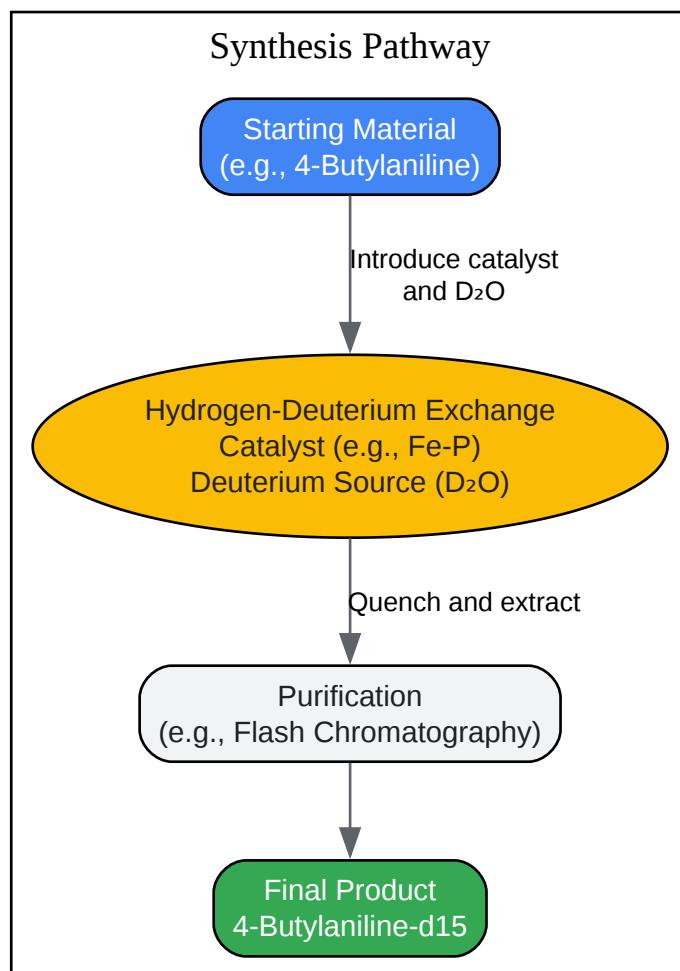
[Get Quote](#)

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, nearly doubling its mass. When hydrogen atoms in a molecule are strategically replaced with deuterium, the fundamental chemical properties remain largely unchanged. However, the increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes it significantly stronger and more stable. This distinction is the foundation of the Kinetic Isotope Effect (KIE), where the cleavage of a C-D bond by an enzyme can be substantially slower than that of a C-H bond.^[3]

This phenomenon has profound implications in drug development:

- Enhanced Metabolic Stability: By deuterating sites on a drug molecule that are susceptible to metabolic degradation (e.g., by Cytochrome P450 enzymes), its metabolic rate can be slowed. This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure.^{[3][4]}
- Reduced Toxic Metabolites: Altering metabolic pathways through deuteration can decrease the formation of potentially toxic metabolites, thereby improving a drug's safety profile.^[3]
- Mechanistic Elucidation: Deuterated compounds are invaluable tools for tracing the metabolic fate of molecules and investigating reaction mechanisms.^[5]
- Quantitative Bioanalysis: Due to their near-identical chemical behavior but distinct mass, deuterated compounds are the gold standard for use as internal standards in mass spectrometry-based quantification assays (e.g., LC-MS), ensuring high accuracy and precision.^{[3][5]}

4-Butylaniline-d15 is the deuterated analog of 4-Butylaniline, where all fifteen hydrogen atoms have been replaced with deuterium.[1][2] Its molecular formula is C₁₀D₁₅N, and it has a molecular weight of approximately 164.33 g/mol .[2]



Synthesis and Quality Control

The synthesis of highly deuterated compounds like **4-Butylaniline-d15** requires specialized methods to achieve high isotopic enrichment. While specific proprietary synthesis routes may vary between manufacturers, a general workflow can be conceptualized.

General Synthesis Rationale

The synthesis of deuterated anilines often involves hydrogen-deuterium exchange (HDE) reactions on a suitable precursor. Modern methods utilize D₂O as an economical and readily available deuterium source, often catalyzed by transition metals like iron or nickel under mild conditions.[5][6] This approach offers high efficiency and regioselectivity.

For **4-Butylaniline-d15**, a plausible synthetic strategy would involve the deuteration of both the aromatic ring and the alkyl chain of a 4-butylaniline precursor.

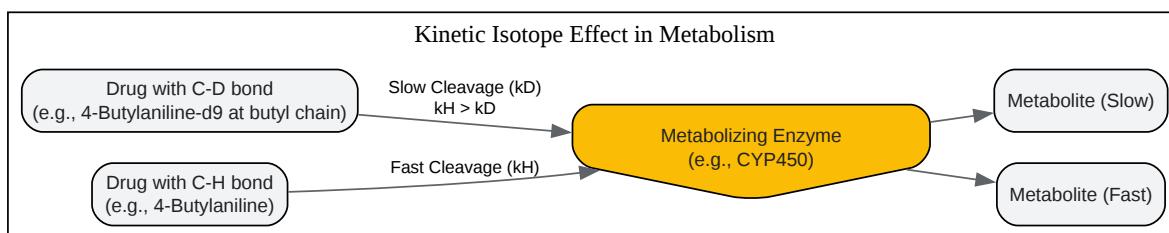
[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the quality control of **4-Butylaniline-d15**.

Core Applications in Drug Development

Internal Standard for Quantitative Bioanalysis

The most common application for **4-Butylaniline-d15** is as an internal standard (IS) for the quantification of its non-deuterated (proto) counterpart, 4-Butylaniline, or its structural analogs in biological matrices like plasma, urine, or tissue homogenates.


Causality: During sample preparation and LC-MS analysis, sample loss can occur at various stages. An ideal IS behaves identically to the analyte during extraction and ionization but is distinguishable by the mass spectrometer. **4-Butylaniline-d15** fits this requirement perfectly. By adding a known amount of the deuterated standard to every sample, any sample loss will affect both the analyte and the IS proportionally. The final quantification is based on the ratio of the analyte's signal to the IS's signal, which corrects for variability and ensures accuracy. [3]

- Preparation of Standards: Prepare a stock solution of **4-Butylaniline-d15** (Internal Standard) at 1 mg/mL in methanol. Prepare calibration standards of non-deuterated 4-Butylaniline in blank plasma at concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Sample Preparation:
 - To 100 µL of plasma sample (or calibration standard), add 10 µL of the IS working solution (e.g., at 100 ng/mL).
 - Add 300 µL of acetonitrile (protein precipitation agent) to precipitate plasma proteins.
 - Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the proteins.
- Analysis:
 - Transfer the supernatant to an autosampler vial.
 - Inject 5-10 µL onto an appropriate LC-MS/MS system.

- Monitor the specific mass transitions for both 4-Butylaniline and **4-Butylaniline-d15**.
- Data Processing:
 - Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
 - Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Probing Metabolic Pathways

Deuterium labeling is a powerful tool for studying metabolic pathways. By administering a deuterated compound, metabolites can be easily identified in a complex biological matrix using mass spectrometry, as they will retain the deuterium label and exhibit a characteristic mass shift.

[Click to download full resolution via product page](#)

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated compound.

Supplier and Pricing Analysis

4-Butylaniline-d15 is a specialized research chemical available from a select number of suppliers that focus on stable isotope-labeled compounds. Pricing is subject to change and

often depends on the required quantity and isotopic purity.

Supplier/Brand	Product Name	CAS Number	Notes
Clearsynth	4-n-Butylaniline-d15	1219794-89-4	Listed as a useful research chemical. [1]
TRC (Toronto Research Chemicals)	4-n-Butylaniline-d15	1219794-89-4	Available through distributors like CymitQuimica. [2]
CDN Isotopes	4-tert-Butylaniline-d15	1219794-71-4	A related isomer. Pricing provides an estimate: \$249 for 50mg, \$411 for 100mg (98 atom % D). [7]

Note: The pricing for CDN Isotopes is for the tert-butyl isomer, but serves as a reasonable proxy for the expected cost of the n-butyl isomer due to similar synthetic complexity. For many specialized chemicals, direct quotes are required for accurate, up-to-date pricing.

Handling and Storage

- Safety:** **4-Butylaniline-d15** should be handled with the same precautions as its non-deuterated analog. Anilines are generally considered toxic and can be irritating to the skin, eyes, and respiratory system. [8][9] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information. [1]* **Storage:** For long-term stability, it is recommended to store the compound at room temperature in a tightly sealed container, protected from light and moisture. [7] Some anilines are sensitive to air and may darken over time; storing under an inert atmosphere (e.g., argon or nitrogen) is best practice. [10]

Conclusion

4-Butylaniline-d15 is a high-value tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. Its utility as an internal standard in mass spectrometry-based assays

is critical for generating accurate and reproducible data. Furthermore, the principles of its application in leveraging the kinetic isotope effect are central to modern medicinal chemistry strategies for designing safer and more effective drugs. A thorough understanding of its synthesis, quality control, and proper application ensures its effective use in advancing scientific research.

References

- **4-Butylaniline-d15** - Hammond Cell Tech. Hammond Cell Tech. [\[Link\]](#)
- Synthetic applications and large-scale synthesis.
- **4-Butylaniline-d15** - OMICS. OMICS Publishing Group. [\[Link\]](#)
- **4-Butylaniline-d15** - Milan System. Milan System. [\[Link\]](#)
- 4-Butylaniline | C10H15N | CID 7694 - PubChem.
- 4-Butylaniline - LookChem. LookChem. [\[Link\]](#)
- Selected approaches for the deuteration of aniline substrates.
- Applications of Deuterium in Medicinal Chemistry | Request PDF.
- Applications of Deuterium in Medicinal Chemistry - PubMed.
- Green Synthesis and Applications of 4-Butylaniline: A Sustainable Chemical Future. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. clearsynth.com [clearsynth.com]
- 2. 4-n-Butylaniline-d15 | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Buy 4-Butylaniline | 104-13-2 [smolecule.com]

- 9. Page loading... [guidechem.com]
- 10. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Introduction to Deuterated Analogs in Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12394459#4-butyylaniline-d15-supplier-and-pricing\]](https://www.benchchem.com/product/b12394459#4-butyylaniline-d15-supplier-and-pricing)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com